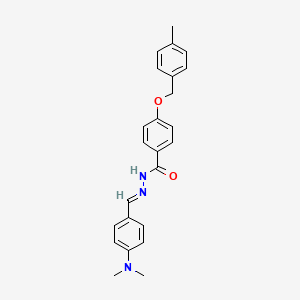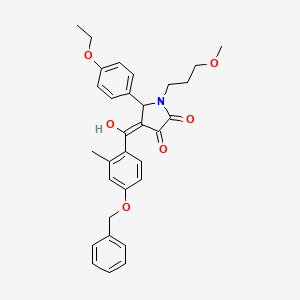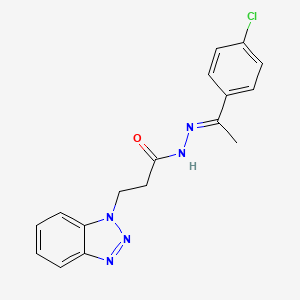![molecular formula C14H9ClN6O2S B12014932 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12014932.png)
4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a nitrophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
合成路线及反应条件
4-{[(E)-(2-氯-5-硝基苯基)亚甲基]氨基}-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇的合成通常涉及在碱性条件下,2-氯-5-硝基苯甲醛与4-氨基-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇的缩合反应。该反应通常在氢氧化钠或碳酸钾等碱的存在下进行,反应混合物加热以促进目标产物的生成。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。反应条件经过优化,以确保产品的高产率和纯度。采用连续流动反应器和自动化系统可以提高生产过程的效率。
化学反应分析
反应类型
4-{[(E)-(2-氯-5-硝基苯基)亚甲基]氨基}-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇会发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化成亚砜或砜。
还原: 硝基的还原可以导致相应胺的生成。
取代: 氯原子可以被其他亲核试剂取代,如胺、硫醇或醇盐。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 可以使用硼氢化钠、氢化铝锂或催化加氢等还原剂。
取代: 亲核取代反应可以使用硫醇钠、醇钠或伯胺等试剂进行。
主要生成产物
氧化: 亚砜或砜。
还原: 胺。
取代: 根据所用亲核试剂的不同,会有各种取代衍生物。
科学研究应用
4-{[(E)-(2-氯-5-硝基苯基)亚甲基]氨基}-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇具有多种科学研究应用:
化学: 用作合成更复杂分子的构建单元。
生物: 研究其潜在的生物活性,包括抗菌、抗真菌和抗癌活性。
医药: 探索其潜在的治疗应用,特别是在开发新药方面。
工业: 用于开发新材料和化学工艺。
作用机制
4-{[(E)-(2-氯-5-硝基苯基)亚甲基]氨基}-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可能通过以下方式发挥作用:
抑制酶: 结合并抑制参与生物过程的特定酶的活性。
与 DNA/RNA 相互作用: 结合核酸并影响其功能。
调节受体活性: 与细胞受体相互作用并改变其信号通路。
相似化合物的比较
类似化合物
- 4-{[(E)-(3-硝基苯基)亚甲基]氨基}-N-(2-吡啶基)苯磺酰胺
- 含2-硫代的嘧啶类化合物
- 噻唑类衍生物
独特性
4-{[(E)-(2-氯-5-硝基苯基)亚甲基]氨基}-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇的独特之处在于它特有的官能团组合,赋予其独特的化学和生物学特性。
属性
分子式 |
C14H9ClN6O2S |
|---|---|
分子量 |
360.8 g/mol |
IUPAC 名称 |
4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9ClN6O2S/c15-12-4-3-11(21(22)23)6-10(12)8-17-20-13(18-19-14(20)24)9-2-1-5-16-7-9/h1-8H,(H,19,24)/b17-8+ |
InChI 键 |
OOLVQZDWEHQBPK-CAOOACKPSA-N |
手性 SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014854.png)
![[3-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12014856.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014858.png)
![2-(Allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12014859.png)

![(5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014866.png)



![2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B12014884.png)
![N'-[(E)-1-(2-Hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12014890.png)

![methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B12014909.png)

